sodium;propane-1-sulfonate

Description

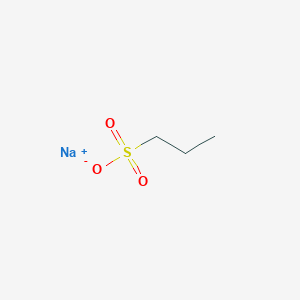

Sodium propane-1-sulfonate (CAS: 14533-63-2), also known as sodium 1-propanesulfonate, is an organosulfonate compound with the molecular formula C₃H₇NaO₃S. It is the sodium salt of propane-1-sulfonic acid, characterized by a linear three-carbon alkyl chain terminated by a sulfonate group (-SO₃⁻). This compound is highly water-soluble, making it suitable for biochemical and industrial applications.

Properties

IUPAC Name |

sodium;propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWNPCNZAPTKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propane-1-sulfonate can be synthesized through the reaction of propane-1-sulfonic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C3H7SO3H+NaOH→C3H7SO3Na+H2O

Industrial Production Methods: In industrial settings, sodium propane-1-sulfonate is produced by neutralizing propane-1-sulfonic acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered and crystallized to obtain the pure compound. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Under specific conditions, it can be reduced to form sulfinate salts.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Propane-1-sulfonic acid.

Reduction: Propane-1-sulfinate salts.

Substitution: Various substituted propane derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium propane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.

Biology: It serves as a buffer component in biochemical assays and protein purification processes.

Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.

Industry: It is used in the production of detergents, surfactants, and as an additive in electroplating solutions.

Mechanism of Action

The mechanism of action of sodium propane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, forming stable sulfonate esters or amides. Additionally, its solubility in water and polar solvents makes it an effective reagent in aqueous and organic media.

Comparison with Similar Compounds

Alkyl Sulfonates with Varied Chain Lengths

- Methanesulfonate (CH₃SO₃⁻): Shorter chain length (C1) compared to propane-1-sulfonate (C3). Degraded by methanesulfonate monooxygenase, whereas propane-1-sulfonate is metabolized by a distinct propanesulfonate monooxygenase in Comamonas acidovorans . Less recalcitrant in microbial degradation pathways compared to longer-chain sulfonates .

Alkenyl and Alkynyl Sulfonates

- Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8): Features an alkenyl group (C=C bond) adjacent to the sulfonate group. Used in polymer synthesis, such as poly(acrylamidomethyl propanesulfonate) (PAMPS), which exhibits antiviral activity against measles virus (MV) . Classified as non-hazardous under GHS guidelines .

Sodium Propyne Sulfonate (CAS: 55947-46-1) :

Hydroxy-Substituted Propanesulfonates

Amino-Substituted Propanesulfonates

- 3-Aminopropane-1-sulfonic Acid (CAS: 3687-18-1): Amino group (-NH₂) enhances solubility and reactivity. Potential intermediate in pharmaceutical synthesis, e.g., for antiviral or antibacterial agents .

- Sodium (S)-2-amino-3-phenylpropane-1-sulfonate Hydrochloride (CAS: 187089-21-0): Chiral amino acid derivative with a phenyl group. Investigated for specialized drug delivery systems .

Zwitterionic Sulfobetaines

- 3-(N,N-Dimethylmyristylammonio)propanesulfonate (CAS: 14933-09-6): Combines a quaternary ammonium group and sulfonate in a zwitterionic structure.

Polymeric Sulfonates

- Poly(acrylamidomethyl propanesulfonate) (PAMPS) :

Research Findings and Industrial Relevance

- Enzymatic Degradation: Propanesulfonate monooxygenase from C.

- Polymer Chemistry: AMPSs (2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt) is a key monomer in hydrogels with applications in drug delivery and smart materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.